4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate
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Overview
Description
4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate is a synthetic steroid derivative. This compound is characterized by its unique structure, which includes a pregnane backbone with additional functional groups that confer specific chemical properties. It is often used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other steroidal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the 3,20-dioxo groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the oxobutanoate group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield hydroxylated derivatives, while substitution can produce a variety of functionalized steroids .
Scientific Research Applications
4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(11a)-3,20-Dioxopregn-4-en-11-yl]oxy}-4-oxobutanoic acid
- 3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate
- 3,20-Dioxopregna-4,9(11),16-trien-21-yl acetate
Uniqueness
4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate is unique due to its specific functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different biological activities and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C25H35O6- |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-[2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C25H36O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h15,17-20H,3-14H2,1-2H3,(H,28,29)/p-1 |
InChI Key |
KLRNMIUKAXHHFS-UHFFFAOYSA-M |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)[O-])C |
Origin of Product |
United States |
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